molecular formula C9H14N2S B12089828 N-[3-(Methylsulfanyl)propyl]pyridin-3-amine

N-[3-(Methylsulfanyl)propyl]pyridin-3-amine

Cat. No.: B12089828
M. Wt: 182.29 g/mol
InChI Key: GIJMRBXGWPUWFS-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]pyridin-3-amine is a synthetic amine derivative featuring a pyridine ring substituted at the 3-position with an amine-linked propyl chain containing a methylthio (-SCH₃) group. This compound’s structure combines aromaticity (pyridine) with sulfur-containing alkyl chains, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)pyridin-3-amine

InChI

InChI=1S/C9H14N2S/c1-12-7-3-6-11-9-4-2-5-10-8-9/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

GIJMRBXGWPUWFS-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction enables direct coupling of 3-aminopyridine with 3-(methylsulfanyl)propan-1-ol under mild conditions .

Procedure :

  • Reactants :

    • 3-Aminopyridine (1.0 equiv), 3-(methylsulfanyl)propan-1-ol (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).

  • Conditions :

    • Stir in dichloromethane (DCM) at 25°C for 12 hours.

    • Reaction :

      3-aminopyridine+HO-CH2CH2CH2SMeDIAD, PPh3N-[3-(Methylsulfanyl)propyl]pyridin-3-amine\text{3-aminopyridine} + \text{HO-CH}_2\text{CH}_2\text{CH}_2\text{SMe} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound}
    • Yield: 65–70% .

Key Parameters :

ParameterValue
Catalyst SystemDIAD/PPh₃
SolventDCM
Temperature25°C
Reaction Time12 hours

Reductive Amination with 3-(Methylsulfanyl)propanal

This two-step method involves imine formation followed by reduction .

Procedure :

  • Synthesis of 3-(Methylsulfanyl)propanal :

    • Oxidize 3-(methylsulfanyl)propan-1-ol using pyridinium chlorochromate (PCC) in DCM .

    • Yield: ~80% .

  • Reductive Amination :

    • Mix 3-aminopyridine (1.0 equiv) and 3-(methylsulfanyl)propanal (1.5 equiv) in methanol.

    • Add sodium cyanoborohydride (NaBH₃CN, 2.0 equiv) and stir at 25°C for 24 hours .

    • Reaction :

      3-aminopyridine+O=CH-CH2CH2SMeNaBH3CNThis compound\text{3-aminopyridine} + \text{O=CH-CH}_2\text{CH}_2\text{SMe} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}
    • Yield: 60–65% .

Key Parameters :

ParameterValue
Reducing AgentNaBH₃CN
SolventMethanol
Temperature25°C
Reaction Time24 hours

Copper-Catalyzed Chan–Lam Coupling

Aryl boronic acids can be coupled with N-aminopyridinium salts to access N-aryl derivatives, which are subsequently alkylated .

Procedure :

  • Chan–Lam Coupling :

    • React 3-aminopyridine with phenyl boronic acid (1.2 equiv) in the presence of CuF₂ (10 mol%) and pyridine (2.0 equiv) in methanol at 60°C for 12 hours .

    • Yield: ~75% .

  • Alkylation :

    • Treat the N-aryl intermediate with 3-(methylsulfanyl)propyl bromide (1.5 equiv) and Cs₂CO₃ (3.0 equiv) in acetonitrile at 70°C for 16 hours .

    • Reaction :

      N-arylpyridinium salt+MeS-CH2CH2CH2BrCs2CO3This compound\text{N-arylpyridinium salt} + \text{MeS-CH}_2\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{Cs}_2\text{CO}_3} \text{this compound}
    • Yield: 70% .

Key Parameters :

ParameterValue
CatalystCuF₂ (10 mol%)
BaseCs₂CO₃
SolventAcetonitrile
Temperature70°C

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Nucleophilic Substitution70–75Scalable, uses readily available reagentsRequires harsh bases (e.g., NaH)
Mitsunobu Reaction65–70Mild conditions, high selectivityExpensive reagents (DIAD, PPh₃)
Reductive Amination60–65One-pot synthesisRequires aldehyde precursor
Chan–Lam Coupling70Modular, enables diverse N-aryl derivativesMulti-step process

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Research

N-[3-(Methylsulfanyl)propyl]pyridin-3-amine serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential intermediate in organic synthesis .

Reaction Type Products
OxidationSulfoxides, sulfones
ReductionAmines, thiols
SubstitutionAlkylated or acylated derivatives

Biological Research

The compound exhibits potential biological activity, particularly in enzyme interactions and receptor modulation. Studies have indicated that it may inhibit specific enzymes and modulate receptor activity, leading to various physiological effects .

Key Biological Activities :

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, including Mycobacterium tuberculosis (Mtb) .
  • Cytotoxicity : Assessment of cytotoxicity against mammalian cells indicates varying degrees of toxicity, crucial for evaluating therapeutic indices .
  • Therapeutic Potential : The ability to modulate enzyme activity suggests applications in drug development targeting resistant bacterial strains or specific diseases .

Medicinal Chemistry

Research is ongoing to explore its potential therapeutic applications. The compound's interactions with biological targets suggest roles in drug development, particularly in creating novel therapeutics for drug-resistant infections or other diseases .

Case Study 1: Antimicrobial Properties

A study focused on the modification of similar compounds demonstrated enhanced activity against drug-resistant strains of Mycobacterium tuberculosis. The introduction of specific substituents significantly improved antibacterial efficacy while maintaining low cytotoxicity towards human cells .

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition could be leveraged to develop treatments for diseases where these enzymes play a critical role .

Mechanism of Action

The mechanism of action of N-[3-(Methylsulfanyl)propyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several derivatives, as highlighted below:

Compound Name Key Structural Features Key Differences from Target Compound Reference ID
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole core with pyridin-3-yl and methylthiopropyl groups Pyrazole vs. pyridine amine; additional methyl on pyrazole
N-(Pyridin-3-ylmethyl)cyclopropanamine Cyclopropanamine attached via methyl to pyridine Shorter chain (methyl vs. propyl); cyclopropane ring
Pheniramine (N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine) Phenyl and pyridyl groups on propylamine backbone N,N-dimethyl vs. methylthio; phenyl substituent
Example 13 (EP 1 763 351) Cyclopentyl, trifluoromethylphenyl, and pyranyl groups Complex bicyclic structure; trifluoromethyl group

Key Observations :

  • The pyridine ring is a common feature, but substitution patterns (e.g., 3-amine vs. 2-pyridyl in Pheniramine) alter electronic properties and binding interactions.

Functional Group Impact on Physicochemical Properties

  • This group is less polar than hydroxyl or amine groups, as seen in compounds like N-acetyltyramine (), which showed nematocidal activity .
  • Pyridine vs.
  • Cyclopropane vs.

Biological Activity

N-[3-(Methylsulfanyl)propyl]pyridin-3-amine is a compound that has garnered attention for its potential biological activity, particularly in the context of enzyme interactions and receptor modulation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₂S, with a molecular weight of 182.29 g/mol. The compound features a pyridine ring substituted at the 3-position with an amine group and a propyl chain containing a methylsulfanyl group. This unique structure allows for various interactions with biological targets, potentially influencing their activity.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The amine group can form hydrogen bonds with target proteins, while the methylsulfanyl group participates in hydrophobic interactions. These interactions may modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. For example, modifications in similar compounds have shown enhanced activity against Mycobacterium tuberculosis (Mtb), indicating potential applications in treating drug-resistant infections .
  • Cytotoxicity : Studies assessing cytotoxicity against mammalian cells have shown varying degrees of toxicity, which is crucial for evaluating therapeutic indices. Compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Therapeutic Potential : The ability to modulate enzyme activity suggests potential applications in drug development, particularly in creating novel therapeutics targeting resistant strains of bacteria or specific diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

StudyFocusKey Findings
Enzyme InteractionIdentified potential for enzyme modulation leading to therapeutic applications.
Antimicrobial EfficacyShowed enhanced antibacterial activity against drug-resistant Mtb strains.
Cytotoxicity AssessmentEvaluated toxicity profiles indicating selective action on cancer cells versus normal cells.

Q & A

Q. How is stability under physiological conditions assessed?

  • Methodological Answer :
  • pH-Dependent Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
  • Metabolic Stability Assays : Use liver microsomes to evaluate susceptibility to cytochrome P450-mediated oxidation .

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